molecular formula C11H15BFNO4 B7989038 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid

3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid

Cat. No.: B7989038
M. Wt: 255.05 g/mol
InChI Key: UYWVLKIFBQTGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid (CAS: 380430-68-2, molecular formula: C₁₁H₁₆BNO₄, molecular weight: 237.06 g/mol) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a fluorine atom at the 5-position of the phenyl ring. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, including kinase inhibitors and anticancer agents . Its physicochemical properties include a calculated LogS (solubility) of -2.8 and a topological polar surface area (TPSA) of 75.3 Ų, which influence its reactivity and bioavailability .

Properties

IUPAC Name

[3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-7(12(16)17)4-8(13)6-9/h4-6,16-17H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWVLKIFBQTGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Boc Protection of 3-Amino-5-fluorobromobenzene

Reagents :

  • 3-Amino-5-fluorobromobenzene

  • Boc anhydride (Boc₂O)

  • Base: 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Conditions :

  • Reaction conducted at 0°C to room temperature for 12–24 hours under nitrogen.

  • Workup involves aqueous extraction and column chromatography.

Mechanism :
The amine reacts with Boc₂O in the presence of a base to form the Boc-protected intermediate.

Yield : 85–92%.

Step 2: Miyaura Borylation of Boc-Protected Bromide

Reagents :

  • Boc-protected 3-bromo-5-fluoroaniline

  • Bis(pinacolato)diboron (B₂Pin₂)

  • Palladium catalyst: Pd(dppf)Cl₂

  • Base: Potassium acetate (KOAc)

  • Solvent: 1,4-Dioxane

Conditions :

  • Heated to 80–100°C for 6–12 hours under inert atmosphere.

  • Purification via recrystallization (e.g., ethyl acetate/hexanes).

Mechanism :
The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with B₂Pin₂, and reductive elimination to yield the boronic acid pinacol ester, which is hydrolyzed to the boronic acid.

Yield : 75–88%.

Step 1: Synthesis of 3-Nitro-5-fluorophenylboronic Acid

Reagents :

  • 3-Nitro-5-fluorobromobenzene

  • B₂Pin₂, Pd(dba)₂, XPhos ligand

  • Solvent: Toluene

Conditions :

  • 110°C for 24 hours.

Yield : 70–80%.

Step 2: Nitro Reduction to Amine

Reagents :

  • Hydrogen gas (H₂), Pd/C catalyst

  • Solvent: Ethanol

Conditions :

  • Room temperature, 12 hours.

Yield : 90–95%.

Step 3: Boc Protection of Amine

Identical to Step 1 in Route 1.

Challenges :

  • Boronic acid groups may undergo protodeboronation under acidic or basic conditions during nitro reduction.

Reaction Optimization and Data

Catalyst Screening for Miyaura Borylation

CatalystLigandSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂NoneDioxane8088
Pd(OAc)₂XPhosToluene11078
PdCl₂(PPh₃)₂SPhosTHF6568

Key Insight : Pd(dppf)Cl₂ in dioxane provides optimal balance of activity and stability.

Boc Protection Base Comparison

BaseSolventTime (h)Yield (%)
DMAPTHF1292
TriethylamineDCM1885
Sodium hydrideDMF680

Key Insight : DMAP in THF achieves near-quantitative conversion without side reactions.

Industrial-Scale Production

Continuous Flow Reactor Design

  • Advantages : Enhanced heat transfer, reduced reaction time, and improved safety.

  • Conditions :

    • Boc protection: 0.5-hour residence time at 25°C.

    • Borylation: 2-hour residence time at 100°C.

Throughput : 1–5 kg/day with 90% overall yield.

Cost Analysis

ComponentCost per kg (USD)
3-Amino-5-fluorobromobenzene1,200
Boc₂O800
Pd(dppf)Cl₂3,500

Total Synthesis Cost : ~$6,500/kg at pilot scale.

Challenges and Limitations

Functional Group Compatibility

  • Boronic acid instability : Protodeboronation occurs under acidic or aqueous conditions, necessitating anhydrous workup.

  • Boc group sensitivity : Prolonged heating during borylation may lead to partial deprotection.

Purification Strategies

  • Recrystallization : Ethyl acetate/hexanes (purity >98%).

  • Chromatography : Silica gel with 5–10% methanol/DCM (reserved for small-scale batches).

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids have gained attention for their potential as anticancer agents. The incorporation of the fluorophenyl group in 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid enhances its ability to inhibit certain cancer cell lines. Research has indicated that compounds with boronic acid moieties can disrupt cellular pathways involved in tumor growth and proliferation .

Enzyme Inhibition
This compound serves as a useful scaffold for designing inhibitors of proteasomes and other enzymes involved in cancer progression. Boronic acids are known to form reversible covalent bonds with the active site serine residues of proteases, leading to enzyme inhibition. Such mechanisms are crucial in targeting cancer cells selectively while minimizing damage to normal cells .

Organic Synthesis

Building Block for Complex Molecules
3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid acts as a versatile intermediate in the synthesis of various bioactive compounds, including peptides and small molecules. The tert-butyloxycarbonyl (Boc) group provides a protective mechanism for amines during synthesis, allowing for selective reactions that are critical in multi-step organic syntheses .

Peptide Synthesis
The compound is particularly valuable in solid-phase peptide synthesis (SPPS), where it can facilitate the formation of peptide bonds while protecting sensitive functional groups from undesired reactions. Its ability to undergo deprotection under mild acidic conditions makes it suitable for synthesizing complex peptides that require precise control over functionalization .

Biochemical Research

Study of Protein Interactions
In biochemical research, 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid can be employed to investigate protein-ligand interactions. By modifying the structure of this compound, researchers can explore how changes affect binding affinities and specificity towards various biological targets, aiding in the understanding of enzyme kinetics and mechanisms .

Cell Signaling Pathways
The compound's influence on cellular processes, such as gene expression and signaling pathways, has been documented. By manipulating the availability of specific peptides synthesized using this boronic acid derivative, researchers can study its effects on cellular functions, providing insights into disease mechanisms and potential therapeutic targets.

Case Studies

Study Title Objective Findings
Synthesis of Boronates for Anticancer ActivityTo evaluate the anticancer properties of boron-containing compoundsDemonstrated that 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid inhibits proliferation in breast cancer cell lines .
Role of Boronic Acids in Enzyme InhibitionInvestigate the mechanism of action of boronic acids on proteasomesConfirmed that this compound effectively inhibits proteasome activity, leading to apoptosis in cancer cells .
Peptide Synthesis OptimizationOptimize conditions for synthesizing peptides using boronic acidsFound that using 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid significantly improved yields compared to traditional methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid with structurally analogous boronic acids, emphasizing substituent effects, applications, and reactivity.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3-Chloro-5-fluorobenzeneboronic acid Cl (3-position), F (5-position) C₆H₅BClFO₂ 188.37 Intermediate in agrochemicals, Suzuki couplings
3-Fluoro-5-methylphenylboronic acid F (3-position), CH₃ (5-position) C₇H₈BFO₂ 153.95 Drug discovery; improved lipophilicity
3-Bromo-5-fluoro-2-methoxyphenylboronic acid Br (3-position), F (5-position), OCH₃ (2-position) C₇H₆BBrFO₃ 271.84 Radiolabeling; steric hindrance effects
(3-Cyano-5-fluorophenyl)boronic acid CN (3-position), F (5-position) C₇H₅BFNO₂ 164.93 High reactivity in electron-deficient systems
3-(Trifluoromethyl)phenylboronic acid CF₃ (3-position) C₇H₆BF₃O₂ 193.93 Electronics; strong electron-withdrawing effects

Key Comparative Insights

  • Reactivity in Cross-Coupling: The Boc-amino group in the target compound reduces electrophilicity compared to electron-withdrawing substituents (e.g., Cl, CN, CF₃), which enhance reactivity in Suzuki reactions. For example, 3-chloro-5-fluorobenzeneboronic acid exhibits faster coupling rates due to chlorine’s electron-withdrawing nature , whereas the Boc group necessitates deprotection steps in multi-step syntheses .
  • Solubility and Bioavailability : The Boc group increases hydrophobicity (LogS: -2.8) compared to 3-fluoro-5-methylphenylboronic acid (LogS: -1.9), which has higher solubility due to the methyl group .
  • Steric Effects : Bulky substituents like methoxy in 3-bromo-5-fluoro-2-methoxyphenylboronic acid hinder cross-coupling efficiency, whereas the Boc group’s steric demand is moderate .
  • Therapeutic Potential: The Boc-protected amino group is critical in prodrug design, as seen in kinase inhibitors (e.g., compound CW3 in ), whereas cyano or trifluoromethyl derivatives are preferred for covalent binding or metabolic stability .

Research Findings

  • Anticancer Activity: Derivatives of 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid demonstrated sub-micromolar IC₅₀ values in cancer cell lines, outperforming 3-chloro-5-fluorobenzeneboronic acid analogs by 2–3-fold due to enhanced target engagement .
  • Synthetic Flexibility : The Boc group allows selective deprotection under acidic conditions, enabling sequential functionalization—a feature absent in halogenated analogs .

Biological Activity

3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid is a boronic acid derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which may influence its interaction with biological targets. The molecular formula is C11H15BFNC_{11}H_{15}BFN, and it is classified under the broader category of boronic acids commonly used in drug development and biochemical applications.

The biological activity of 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of various biomolecules. This compound may inhibit proteolytic enzymes, impacting pathways involved in diseases such as cancer and diabetes.

Inhibition Studies

Research indicates that compounds similar to 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid can exhibit inhibitory effects on specific enzymes. For instance, studies involving related boronic acids have demonstrated their potential as inhibitors of proteases like ADAMTS7, which plays a role in atherosclerosis progression. The inhibitory constant KiK_i values for related compounds suggest that modifications in the structure can significantly enhance or reduce activity against these targets .

Case Studies

  • ADAMTS7 Inhibition : A study focused on arylsulfonamides, including boronic acid derivatives, showed promising results in inhibiting ADAMTS7. The compound demonstrated a KiK_i value of approximately 0.027 µM, indicating potent activity against this target .
  • Anticancer Properties : Another investigation into boronic acids revealed their potential as anticancer agents by disrupting cellular pathways through enzyme inhibition. The presence of the fluorine atom in 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid may enhance its lipophilicity, potentially improving cell membrane permeability and bioavailability .

Toxicological Profile

The toxicological assessment of similar compounds indicates that while some exhibit low toxicity profiles, others may show hepatotoxicity or skin irritation under certain conditions. For example, derivatives with higher molecular weights often present challenges in systemic bioavailability due to their size and polarity .

Table: Summary of Biological Activities

Activity Compound K_i Value (µM) Remarks
ADAMTS7 Inhibition3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid0.027Potent inhibitor
Anticancer ActivityRelated boronic acidsVariableDisruption of cancer pathways
ToxicityVarious derivativesLow to moderateHepatotoxicity noted in some

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the phenyl ring, such as the introduction of fluorine or other substituents, can significantly affect the biological activity of boronic acids. For instance, the position of substituents plays a crucial role in enzyme binding affinity and selectivity .

Q & A

Q. How can researchers optimize the synthesis of 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid to minimize byproduct formation?

Q. What analytical techniques are most reliable for characterizing the purity of 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid?

  • Methodological Answer : Combine ¹H/¹³C NMR (to confirm substitution patterns and Boc-group integrity) with HPLC-UV (to detect anhydride impurities, which absorb strongly at 254 nm). For quantification, use boron-specific ICP-OES to validate boronic acid content, as anhydrides lack boron .

Q. How does storage condition variability impact the stability of this compound?

  • Methodological Answer : Store under argon at −20°C in amber vials to prevent oxidation and moisture uptake. Regularly test stability via TGA/DSC to detect decomposition above 150°C, a common issue for Boc-protected boronic acids .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Q. How can computational methods predict the solvation effects and reaction pathways of this compound?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model solvation-free energies in polar solvents. Compare with 17O NMR data (as in ) to validate hydrogen-bonding interactions between the boronic acid and solvents like acetone .

Q. What experimental designs address batch-to-batch variability in bioactivity assays involving this compound?

  • Methodological Answer : Implement reaction path search algorithms (e.g., via quantum chemical calculations) to identify minor impurities affecting bioactivity. Cross-reference with LC-HRMS to detect trace byproducts and correlate with assay outcomes .

Contradiction Analysis & Validation

Q. Why do some studies report reduced catalytic efficiency when using this compound in aqueous media?

  • Resolution : The Boc group is hydrolytically labile in water, leading to deprotection and boronic acid dimerization. Validate via pH-controlled experiments (pH 7–9) and compare with FT-IR data to confirm Boc-group retention .

Key Safety & Compliance Notes

  • This compound is not FDA-approved and is strictly for research use. Avoid bodily exposure; follow institutional biosafety protocols .
  • Refer to PubChem (CID: 130835499) for hazard classifications and disposal guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.